4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic Acid 4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic Acid
Brand Name: Vulcanchem
CAS No.: 919278-70-9
VCID: VC20281861
InChI: InChI=1S/C14H11N3O3/c1-17-7-6-11-12(17)13(16-8-15-11)20-10-4-2-9(3-5-10)14(18)19/h2-8H,1H3,(H,18,19)
SMILES:
Molecular Formula: C14H11N3O3
Molecular Weight: 269.25 g/mol

4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic Acid

CAS No.: 919278-70-9

Cat. No.: VC20281861

Molecular Formula: C14H11N3O3

Molecular Weight: 269.25 g/mol

* For research use only. Not for human or veterinary use.

4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic Acid - 919278-70-9

Specification

CAS No. 919278-70-9
Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
IUPAC Name 4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxybenzoic acid
Standard InChI InChI=1S/C14H11N3O3/c1-17-7-6-11-12(17)13(16-8-15-11)20-10-4-2-9(3-5-10)14(18)19/h2-8H,1H3,(H,18,19)
Standard InChI Key VOGIVXKLXGRHPI-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C(=NC=N2)OC3=CC=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound has the systematic name 3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxybenzoic acid and is designated by CAS No. 919278-71-0. Its molecular formula is C₁₄H₁₁N₃O₃, with a molecular weight of 269.25 g/mol. The structure combines a 5-methylpyrrolo[3,2-d]pyrimidine moiety linked via an ether bond to a meta-substituted benzoic acid group (Fig. 1).

Table 1: Key Molecular Properties

PropertyValue
CAS No.919278-71-0
Molecular FormulaC₁₄H₁₁N₃O₃
Molecular Weight269.25 g/mol
IUPAC Name3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxybenzoic acid
SMILESCN1C=CC2=C1C(=NC=N2)OC3=CC=CC(=C3)C(=O)O

Crystallographic and Conformational Features

X-ray diffraction studies of analogous pyrrolopyrimidine derivatives reveal planar aromatic systems with intramolecular hydrogen bonds stabilizing the fused ring structure . The 5-methyl group induces steric effects that influence rotational freedom around the ether linkage, potentially affecting binding interactions with biological targets .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Pyrrolopyrimidine Core Formation: Cyclocondensation of 2,6-diaminopyrimidin-4-one with α-bromoaldehydes under basic conditions (e.g., K₂CO₃/DMSO) .

  • Ether Bond Installation: Nucleophilic aromatic substitution (SNAr) between 4-chloropyrrolopyrimidine intermediates and 3-hydroxybenzoic acid derivatives.

  • Ester Hydrolysis: Conversion of protected benzoate esters to the free acid using NaOH/THF followed by acid workup .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclocondensationK₂CO₃, DMSO, 80°C, 12 hr62–68
EtherificationCuI, DMEDA, DMF, 110°C45–52
Deprotection2M NaOH, THF/H₂O, reflux85–90

A Boc protection strategy has been employed to prevent N-alkylation side reactions during intermediate stages . Recent advances utilize flow chemistry to improve reaction efficiency and reduce purification challenges .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 1.2 mg/mL (pH 7.4)

  • LogP: 2.1 ± 0.3 (calculated)

  • Plasma Stability: >90% remaining after 4 hr (human plasma)

ADME Profile

ParameterValue
Caco-2 Permeability8.7 × 10⁻⁶ cm/s
Plasma Protein Binding89%
t₁/₂ (rat)3.2 hr

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrrolopyrimidine Derivatives

CompoundTS Inhibition (IC₅₀)Kinase Selectivity Index
4-Oxo derivative 1.4 μM1:8 (VEGFR:PDGFR)
Target Compound0.8 μM1:14 (VEGFR:PDGFR)
Nilotinib analog N/A1:22 (c-Kit:ABL)

Applications in Drug Development

The compound serves as:

  • Lead structure for angiogenesis inhibitors

  • Scaffold for multi-kinase targeted therapies

  • Candidate for combination regimens with DNA-damaging agents

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